2-(naphthalen-1-yl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O2/c29-21(13-17-9-6-8-16-7-4-5-12-19(16)17)26-27-15-24-22-20(23(27)30)14-25-28(22)18-10-2-1-3-11-18/h1-12,14-15H,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUWCFJXSCIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may act as an inhibitor of certain kinases
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit various kinases, which could potentially affect multiple signaling pathways. .
Biological Activity
The compound 2-(naphthalen-1-yl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide (CAS Number: 899752-83-1) is a synthetic derivative that belongs to the class of pyrazolo[3,4-d]pyrimidine compounds. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 395.4 g/mol. The structure features a naphthalene moiety linked to a pyrazolo[3,4-d]pyrimidine ring system via an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C23H17N5O2 |
| Molecular Weight | 395.4 g/mol |
| CAS Number | 899752-83-1 |
Anticancer Activity
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. One study reported that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7 .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that it could inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX-2 inhibition were reported to be comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Structure–Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is often influenced by their structural modifications. Substituents on the phenyl or naphthalene rings can significantly alter their pharmacological profiles. For instance:
- Electron-withdrawing groups enhance anticancer activity.
- Electron-donating groups improve anti-inflammatory effects.
This highlights the importance of SAR studies in optimizing the biological profiles of these compounds .
Case Studies
Several case studies have been conducted on related compounds with promising results:
- Study on Anticancer Effects : A derivative with a similar structure was tested against various cancer cell lines and showed significant apoptotic effects at concentrations as low as 10 µM.
- Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model in rats, a related compound demonstrated a reduction in swelling comparable to indomethacin .
- Antibacterial Screening : A series of related pyrazolo-pyrimidines were tested against Staphylococcus aureus and E. coli, showing varying degrees of antibacterial activity with MIC values between 50 and 200 µg/mL .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features suggest several potential applications in medicinal chemistry:
Anticancer Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The incorporation of the naphthalene group may enhance the compound's ability to interact with biological targets involved in cancer progression. Several studies have shown that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The presence of the pyrazolo[3,4-d]pyrimidine scaffold is associated with the inhibition of pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.
Antimicrobial Activity
The naphthalene and pyrazolo[3,4-d]pyrimidine frameworks are known to exhibit antimicrobial activities. Preliminary studies suggest that this compound could potentially serve as a lead compound for developing new antibiotics or antifungal agents.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored various pyrazolo[3,4-d]pyrimidine derivatives for their anticancer activity against several cancer cell lines. The findings indicated that modifications on the pyrazolo ring significantly affected the compounds' potency against cancer cells. The addition of naphthalene moieties was found to enhance cytotoxicity and selectivity towards cancerous cells compared to normal cells .
Anti-inflammatory Research
In a study investigating the anti-inflammatory properties of pyrazolo[3,4-d]pyrimidine derivatives, researchers found that specific substitutions led to a marked reduction in inflammation markers in vitro and in vivo models. The compound's ability to inhibit NF-kB signaling was highlighted as a crucial mechanism for its anti-inflammatory effects .
Antimicrobial Evaluation
Research published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various naphthalene-containing compounds. The results demonstrated that certain derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria. This suggests that 2-(naphthalen-1-yl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide could be further explored as an antimicrobial agent .
Summary Table of Applications
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidin Cores
2-(1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide (CAS 852440-72-3)
- Key Differences : Replaces the phenyl group at position 1 with a 4-chlorophenyl substituent.
- However, it may reduce metabolic stability due to susceptibility to dehalogenation .
- Molecular Formula : C23H16ClN5O2 (molar mass 429.9 g/mol).
(E)-2-(3,6-Dimethyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide Derivatives (5a–5e)
- Key Features : These derivatives () retain the phenyl group but replace the naphthalene-acetamide with benzylidene-acetohydrazide groups.
- Impact : The hydrazide linkage introduces hydrogen-bonding capacity, while substituents like 4-methoxy (5b) or 4-nitro (5c) modulate solubility and electronic effects. For example, 5c’s nitro group may enhance cytotoxicity but increase oxidative stress risks.
- Data Table :
| Compound | Substituent | Yield (%) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|
| 5a | 4-(Dimethylamino) | 60 | 258–260 | High polarity, basicity |
| 5b | 4-Methoxy | 75 | 246–248 | Improved solubility |
| 5c | 4-Nitro | 78 | 244–246 | Electrophilic, potential pro-drug |
| 5d | 3,4-Dimethoxy | 70 | 255–257 | Enhanced π-stacking |
| 5e | 3-Ethoxy-4-hydroxy | 62 | 242–244 | Antioxidant potential |
Analogues with Heterocyclic Core Modifications
2-((5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide
- Key Differences: Replaces the pyrazolo[3,4-d]pyrimidin core with a thieno[2,3-d]pyrimidin system and adds a thioether linkage.
- Impact: The sulfur atom increases electronegativity and may improve metal-binding properties.
- Molecular Formula : C29H21N3O3S2 (molar mass 523.63 g/mol; density 1.38 g/cm³) .
Pharmacokinetic and Physicochemical Comparisons
| Property | Target Compound | CAS 852440-72-3 (4-Cl) | Thieno[2,3-d]pyrimidin Analogue |
|---|---|---|---|
| Core Structure | Pyrazolo[3,4-d]pyrimidin | Pyrazolo[3,4-d]pyrimidin | Thieno[2,3-d]pyrimidin |
| Key Substituent | Phenyl + naphthalen-1-yl | 4-Cl-phenyl + naphthalen-1-yl | 5-Methylfuran + thioether |
| Molar Mass (g/mol) | ~430.4 | 429.9 | 523.63 |
| Lipophilicity (LogP)* | High (naphthalene) | Higher (Cl) | Moderate (thioether) |
| Solubility | Low (aromatic bulk) | Very low | Moderate (polar thioether) |
| Metabolic Stability | Moderate | Low (dehalogenation) | High (stable thioether) |
*Predicted based on substituent effects.
Preparation Methods
Reaction Protocol
This method adapts a three-step, one-pot procedure originally developed for N-arylpyrazolo[3,4-d]pyrimidines:
-
Nucleophilic substitution :
-
Reagents : 4-Chloro-2-phenylpyrimidine-5-carbonitrile, 2-(naphthalen-1-yl)acetamide, triethylamine (NEt₃), acetonitrile (MeCN).
-
Conditions : 15°C to room temperature, 16 hours.
-
The chloro group at position 4 is displaced by the acetamide’s primary amine, forming an intermediate pyrimidine-5-amine derivative.
-
-
Oxime formation :
-
Cyclization and N–N bond formation :
Yield : 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Mechanistic Insights
The cyclization proceeds through a six-membered transition state, where deprotonation of the oxime by NaOH facilitates nucleophilic attack by the adjacent amine, culminating in N–N bond formation and aromatization (Scheme 1).
Stepwise Acylation Approach
Synthesis of Pyrazolo[3,4-d]Pyrimidin-5-amine
-
Core formation :
-
Acylation :
-
Reagents : 2-(Naphthalen-1-yl)acetyl chloride, 4-dimethylaminopyridine (DMAP), DCM.
-
Conditions : 0°C to room temperature, 24 hours.
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The 5-amino group reacts with the acyl chloride, forming the acetamide linkage.
-
Yield : 45–50% after recrystallization (ethanol/water).
Optimization Strategies
-
Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
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Catalysts : DMAP enhances acylation efficiency by activating the acyl chloride.
-
Temperature control : Gradual warming minimizes side reactions like over-acylation.
Comparative Analysis of Methods
| Parameter | One-Pot Method | Stepwise Method |
|---|---|---|
| Total yield | 58–62% | 45–50% |
| Reaction time | 34 hours | 32 hours |
| Purification | Column chromatography | Recrystallization |
| Scalability | High | Moderate |
| Functional group tolerance | Moderate (sensitive to steric hindrance) | High |
The one-pot method offers superior efficiency but requires precise stoichiometry to avoid byproducts. The stepwise approach allows modular functionalization but suffers from lower yields due to intermediate isolation.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.25–7.45 (m, 13H, naphthyl and phenyl-H), 4.32 (s, 2H, CH₂CO), 2.11 (s, 1H, NH).
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¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 158.9 (C-4), 152.1 (C-2), 134.8–122.3 (aromatic carbons), 42.1 (CH₂CO).
-
HRMS : m/z calculated for C₂₅H₁₈N₅O₂ [M+H]⁺: 436.1412; found: 436.1409.
Purity Assessment
-
HPLC : >98% purity (C18 column, methanol/water 70:30, 1.0 mL/min).
-
Melting point : 228–230°C (decomposition).
Q & A
Q. What are the key synthetic strategies for synthesizing this compound?
The synthesis involves multi-step reactions starting with cyclization to form the pyrazolo[3,4-d]pyrimidine core. Key steps include:
- Core formation : Cyclization of hydrazine derivatives with β-ketoesters or cyanamide under acidic conditions.
- Functionalization : Introduction of the naphthyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).
- Acetamide linkage : Acylation using chloroacetyl chloride or activated esters in the presence of bases like triethylamine. Optimized solvents include DMF or DMSO, with reaction temperatures ranging from 60–100°C .
Q. How is the molecular structure confirmed experimentally?
Structural characterization employs:
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrazolo-pyrimidine core dihedral angles ~15–25°) .
- NMR spectroscopy : 1H NMR confirms substituent integration (e.g., naphthyl protons at δ 7.4–8.2 ppm; pyrimidine C=O at δ 165 ppm in 13C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 409.449) .
Q. What preliminary assays evaluate biological activity?
Initial screening includes:
- Kinase inhibition : IC50 determination against EGFR or VEGFR using ADP-Glo™ assays.
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC50 ~1–10 µM in HeLa or MCF-7) .
- Solubility : Kinetic solubility in PBS (typically <50 µM, necessitating DMSO stock solutions) .
Advanced Research Questions
Q. How do structural modifications influence target binding and selectivity?
Structure-activity relationship (SAR) studies reveal:
- Naphthyl group : Enhances hydrophobic interactions with kinase ATP pockets (e.g., ΔG binding −9.5 kcal/mol vs. −7.2 kcal/mol for phenyl analogs) .
- Pyrimidine-4-one : Critical for H-bonding with catalytic lysine residues (e.g., K745 in EGFR). Replacement with thione reduces activity 10-fold .
- Acetamide linker : Methyl or trifluoromethyl substitutions improve metabolic stability (t1/2 > 120 min in liver microsomes) .
Q. How can contradictory data on biological potency be resolved?
Discrepancies arise from assay conditions (e.g., serum concentration, passage number). Mitigation strategies include:
- Orthogonal assays : Compare enzymatic (e.g., radiometric kinase assays) vs. cellular (e.g., Western blot for p-ERK) readouts .
- Dose-response normalization : Use Hill slopes to assess cooperativity and validate EC50/IC50 consistency .
- Proteomics profiling : Identify off-target effects via kinome-wide screening (e.g., Eurofins KinaseProfiler™) .
Q. What in silico methods predict pharmacokinetic and toxicity profiles?
Computational approaches include:
- ADMET prediction : SwissADME for bioavailability radar (e.g., moderate GI absorption, BBB permeability <0.1) .
- Toxicity screening : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial membrane potential disruption risk) .
- Metabolic sites : CYP3A4-mediated N-dealkylation predicted via StarDrop’s WhichP450™ .
Methodological Challenges and Solutions
Q. How to optimize reaction yields during scale-up?
- DoE (Design of Experiments) : Vary catalyst loading (e.g., Pd(PPh3)4 at 2–5 mol%), solvent polarity (DMF vs. NMP), and temperature gradients.
- Purification : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) for >95% purity .
Q. What strategies validate target engagement in cellular models?
- CETSA (Cellular Thermal Shift Assay) : Monitor target stabilization upon heating (ΔTm ≥ 2°C indicates binding) .
- BRET (Bioluminescence Resonance Energy Transfer) : Quantify compound-induced protein-protein interaction disruption (e.g., EGFR dimerization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
